Ethyl (5,7-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-6-yl)acetate
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Overview
Description
ETHYL 2-{5,7-DIMETHYL-2-PHENYLPYRAZOLO[1,5-A]PYRIMIDIN-6-YL}ACETATE is a complex organic compound belonging to the class of pyrazolo[1,5-a]pyrimidines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-{5,7-DIMETHYL-2-PHENYLPYRAZOLO[1,5-A]PYRIMIDIN-6-YL}ACETATE typically involves the condensation of aminopyrazole with ethyl acetoacetate under controlled conditions. The reaction proceeds via an addition-elimination mechanism, often facilitated by a dimethylamino leaving group . The regioselectivity of the reaction can be controlled to yield the desired product.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis procedures with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-{5,7-DIMETHYL-2-PHENYLPYRAZOLO[1,5-A]PYRIMIDIN-6-YL}ACETATE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: It can undergo nucleophilic and electrophilic substitution reactions, leading to a variety of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a range of functionalized derivatives.
Scientific Research Applications
ETHYL 2-{5,7-DIMETHYL-2-PHENYLPYRAZOLO[1,5-A]PYRIMIDIN-6-YL}ACETATE has several scientific research applications:
Mechanism of Action
The mechanism of action of ETHYL 2-{5,7-DIMETHYL-2-PHENYLPYRAZOLO[1,5-A]PYRIMIDIN-6-YL}ACETATE involves its interaction with specific molecular targets and pathways. It acts as an inhibitor of certain enzymes, which can lead to the disruption of cellular processes in cancer cells, thereby exhibiting anticancer properties . The exact molecular targets and pathways are still under investigation, but its activity is believed to be mediated through its interaction with key proteins involved in cell signaling and regulation.
Comparison with Similar Compounds
Similar Compounds
- 5,7-Dimethyl-2-phenylpyrazolo[1,5-a]pyrimidine
- Pyrazolo[3,4-d]pyrimidine
- Pyrazolo[4,3-e][1,2,4]triazine
Uniqueness
ETHYL 2-{5,7-DIMETHYL-2-PHENYLPYRAZOLO[1,5-A]PYRIMIDIN-6-YL}ACETATE is unique due to its specific structural features, which confer distinct biological and photophysical properties. Its ethyl acetate moiety enhances its solubility and reactivity, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C18H19N3O2 |
---|---|
Molecular Weight |
309.4 g/mol |
IUPAC Name |
ethyl 2-(5,7-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-6-yl)acetate |
InChI |
InChI=1S/C18H19N3O2/c1-4-23-18(22)10-15-12(2)19-17-11-16(20-21(17)13(15)3)14-8-6-5-7-9-14/h5-9,11H,4,10H2,1-3H3 |
InChI Key |
IWGORGYWQUPMNF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=C(N2C(=CC(=N2)C3=CC=CC=C3)N=C1C)C |
Origin of Product |
United States |
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